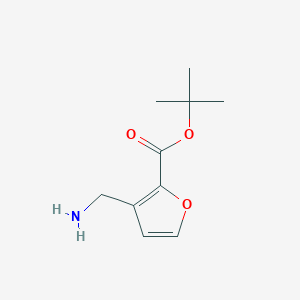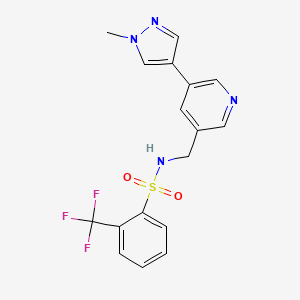
Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with the formula C10H14N2・2HCl . It is used for research and development . The compound is a white to yellow solid .
Molecular Structure Analysis
The molecular weight of Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride is 235.15 . The InChI code for this compound is 1S/C9H12N2.2ClH/c10-9 (7-4-5-7)8-3-1-2-6-11-8;;/h1-3,6-7,9H,4-5,10H2;2*1H .Physical And Chemical Properties Analysis
Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride is a white to yellow solid . It has a molecular weight of 235.15 . The compound’s InChI code is 1S/C9H12N2.2ClH/c10-9 (7-4-5-7)8-3-1-2-6-11-8;;/h1-3,6-7,9H,4-5,10H2;2*1H .Aplicaciones Científicas De Investigación
NMDA Receptor Antagonism
Cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid (AP5) have been synthesized and assessed for biological activity. These compounds, including variations of cyclopropyl(5-methylpyridin-2-yl)methanamine, act as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. Their potency and selectivity were evaluated through in vitro receptor binding assays and modulation of binding to other non-NMDA glutamate receptors. This research highlights the potential application of cyclopropyl compounds in the modulation of NMDA receptors, which are important in neurological processes and disorders (Dappen et al., 2010).
Antidepressant Drug Candidates
Another study designed novel cyclopropyl derivatives as "biased agonists" for serotonin 5-HT1A receptors. These compounds, including cyclopropyl(5-methylpyridin-2-yl)methanamine variants, were examined for their ability to preferentially activate certain serotonin receptor-mediated pathways. The study found that these compounds displayed high affinity for 5-HT1A receptors and selectivity over other neurotransmitter receptors. One of the lead compounds showed potent antidepressant-like activity in vivo, suggesting the potential of cyclopropyl-based compounds in developing new antidepressant drugs (Sniecikowska et al., 2019).
Antiviral Activity
Research into the antiviral activity of cyclopropyl derivatives has identified certain compounds as effective against human and murine cytomegalovirus (HCMV and MCMV). These studies involve the synthesis and evaluation of cyclopropyl analogues of nucleosides, which showed varying degrees of antiviral activity, depending on their specific chemical structure. This highlights the potential application of cyclopropyl compounds, including cyclopropyl(5-methylpyridin-2-yl)methanamine, in developing new antiviral therapies (Zhou et al., 2004).
Tubulin Polymerization Promoters
Cyclopropyl and cyclobutyl epothilone analogues, including compounds with cyclopropyl(5-methylpyridin-2-yl)methanamine, have been synthesized and evaluated for their biological properties. These compounds were found to be potent tubulin polymerization promoters and cytotoxic agents, suggesting their potential use in cancer therapy. The research showed the importance of cyclopropyl moieties in conferring potent biological properties to these compounds (Nicolaou et al., 2001).
Antibacterial Agents
A series of cyclopropyl-containing compounds, including cyclopropyl(5-methylpyridin-2-yl)methanamine, have been prepared and tested for their antibacterial activities. The research revealed that variations in the cyclopropyl group significantly influenced the in vitro and in vivo antibacterial activity of these compounds, indicating the potential for cyclopropyl-based compounds in developing new antibacterial drugs (Bouzard et al., 1992).
Safety and Hazards
In terms of safety, if inhaled, it is advised to remove the person to fresh air and keep them comfortable for breathing . If it comes into contact with skin or eyes, rinse cautiously with water . If swallowed, rinse mouth and seek medical attention . The compound should be kept away from heat/sparks/open flames/hot surfaces .
Propiedades
IUPAC Name |
cyclopropyl-(5-methylpyridin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-7-2-5-9(12-6-7)10(11)8-3-4-8;;/h2,5-6,8,10H,3-4,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHNDYJZDPKDJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(C2CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(5-methylpyridin-2-yl)methanamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

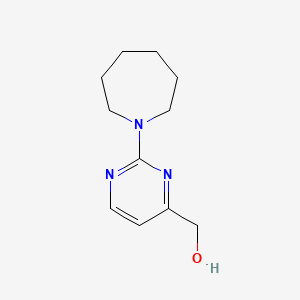

![3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2895827.png)
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2895829.png)
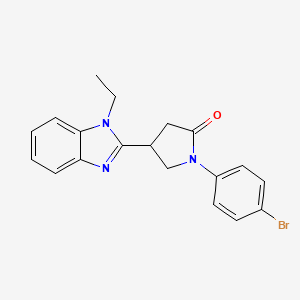
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2895832.png)
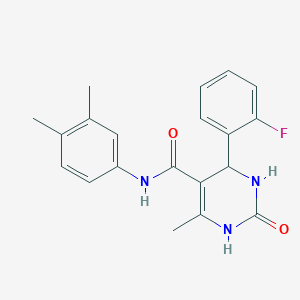
![1-(4-chlorophenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B2895834.png)
![N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B2895840.png)
![4-(4-(4-fluorophenyl)piperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2895841.png)
![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2895843.png)
